molecular formula C12H10N2O B11902653 6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-85-8

6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde

Cat. No.: B11902653
CAS No.: 1346686-85-8
M. Wt: 198.22 g/mol
InChI Key: ROFTTWYOVYNBCT-UHFFFAOYSA-N
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Description

Historical and Contemporary Significance of Bipyridine Ligands in Coordination Chemistry

Bipyridine ligands, particularly the 2,2'-bipyridine (B1663995) isomer, have been a cornerstone of coordination chemistry since their discovery. semanticscholar.org These bidentate ligands, which bind to metal ions through their two nitrogen atoms, form stable complexes with a wide range of metals. mdpi.com Historically, they were crucial in developing fundamental concepts of coordination chemistry, including the thermodynamics and kinetics of complexation, as well as understanding the bonding, photophysical, and electrochemical properties of metal complexes. semanticscholar.org

In contemporary chemistry, the significance of bipyridine ligands has expanded into numerous applications. They are integral components in the construction of supramolecular assemblies, where molecules are organized into larger, functional structures. semanticscholar.org Furthermore, metal complexes of bipyridine derivatives are extensively used in catalysis, photosensitizers for solar energy conversion, and in the development of luminescent materials. mdpi.com The versatility and robust nature of the bipyridine scaffold continue to make it a subject of intense research.

Structural Characteristics and Isomeric Considerations of Bipyridine-Carbaldehyde Derivatives

Bipyridine-carbaldehyde derivatives are characterized by the presence of one or more aldehyde groups attached to the bipyridine framework. The position of the nitrogen atoms within the pyridine (B92270) rings and the location of the aldehyde substituent give rise to a variety of isomers, each with distinct structural and electronic properties.

The connectivity of the two pyridine rings (e.g., 2,2'-, 2,3'-, 3,3'-, etc.) fundamentally dictates the geometry of the resulting metal complexes. semanticscholar.org For instance, 2,2'-bipyridines typically form chelate rings with metal ions, leading to stable, often octahedral, complexes. In contrast, other isomers may act as bridging ligands between multiple metal centers.

The position of the carbaldehyde group is also critical. An aldehyde group can influence the electronic properties of the ligand through its electron-withdrawing nature. It also provides a reactive handle for further chemical modifications, such as the formation of Schiff bases through condensation reactions with amines, or oxidation to a carboxylic acid. The specific isomerism, therefore, has a profound impact on the potential applications of the molecule, from the design of metal-organic frameworks to the synthesis of complex organic molecules.

Below is a table comparing several isomers of bipyridine-carbaldehyde to illustrate the structural diversity:

Compound NameCAS NumberMolecular FormulaLinkageAldehyde Position(s)
[2,2'-Bipyridine]-6-carbaldehyde134296-07-4C₁₁H₈N₂O2,2'6
[3,3'-Bipyridine]-6,6'-dicarboxaldehyde1264748-06-2C₁₂H₈N₂O₂3,3'6, 6'
[2,3'-Bipyridine]-5-carbaldehyde179873-49-5C₁₁H₈N₂O2,3'5

Rationale for Research Focus on 6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde Scaffold

The specific structural features of this compound make it a compound of significant research interest. The rationale for focusing on this particular scaffold can be broken down by considering its constituent parts:

The [2,3'-Bipyridine] Core: Unlike the more common and symmetric 2,2'- or 4,4'-bipyridines, the asymmetric 2,3'-linkage provides a "kinked" geometry. This can lead to the formation of unique coordination environments around a metal center, potentially influencing catalytic activity or the photophysical properties of the resulting complexes. mdpi.com

The 5'-Carbaldehyde Group: This aldehyde functional group is a versatile synthetic handle. It allows for the construction of larger, more complex molecular architectures through reactions such as Schiff base condensation. This is a common strategy for creating elaborate ligands for supramolecular chemistry or for synthesizing molecules with potential biological activity.

The combination of these features in a single molecule provides a powerful tool for chemists. The asymmetry of the bipyridine core, coupled with the reactivity of the aldehyde and the electronic influence of the methyl group, allows for the targeted design of metal complexes with tailored properties for applications in areas such as asymmetric catalysis, novel materials science, and the development of specific sensors or probes.

Properties of this compound

PropertyValue
CAS Number 1346686-85-8
Molecular Formula C₁₂H₁₀N₂O
IUPAC Name This compound
Canonical SMILES Cc1cccc(-c2cncc(C=O)c2)n1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346686-85-8

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

5-(6-methylpyridin-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H10N2O/c1-9-3-2-4-12(14-9)11-5-10(8-15)6-13-7-11/h2-8H,1H3

InChI Key

ROFTTWYOVYNBCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CN=CC(=C2)C=O

Origin of Product

United States

Synthetic Methodologies for 6 Methyl 2,3 Bipyridine 5 Carbaldehyde and Cognate Bipyridine Architectures

Foundational Strategies for Bipyridine Ring Construction

The creation of the C(sp²)–C(sp²) bond linking the two pyridine (B92270) rings is the cornerstone of bipyridine synthesis. Various methods have been developed to achieve this, with metal-catalyzed cross-coupling reactions being particularly prominent.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming the biaryl linkage in bipyridine systems. mdpi.com Among these, the Suzuki, Negishi, and Stille reactions are widely employed. mdpi.compreprints.org

The Suzuki coupling reaction is an attractive route for constructing C(sp²)–C(sp²) bonds and has been extensively used for synthesizing bipyridine structures. mdpi.compreprints.org It typically involves the reaction of a pyridylboronic acid with a halopyridine, catalyzed by a palladium complex. acs.org A significant challenge is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. researchgate.net To overcome this, various catalyst systems have been developed, including those using imidazolium (B1220033) salts as ligands for the palladium catalyst, which have achieved high turnover numbers. mdpi.com While effective for 3- and 4-pyridylboronic acids, the synthesis and use of 2-pyridylboronic acids can be more challenging. mdpi.com

The Negishi coupling offers a valuable alternative, reacting a pyridyl organozinc reagent with a halopyridine in the presence of a palladium catalyst. mdpi.compreprints.org This method has been successfully used for the high-yield, large-scale synthesis of various methyl-2,2'-bipyridines. orgsyn.org Catalysts such as PdBr(Ph)(PPh₃)₂ have shown high stability against air and moisture, contributing to the reaction's effectiveness. mdpi.compreprints.org

The Stille coupling , which uses organotin reagents, is also a useful method for preparing functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines. researchgate.netacs.org However, a significant drawback is the high toxicity of the organotin reactants. mdpi.comresearchgate.net

Table 1: Comparison of Metal-Catalyzed Cross-Coupling Reactions for Bipyridine Synthesis

Reaction Reactant 1 Reactant 2 Typical Catalyst Advantages Disadvantages Citation
Suzuki Pyridylboronic Acid Halopyridine Palladium Complex (e.g., Pd(dppb)Cl₂) Stable reagents, high yields Catalyst inhibition by product, challenges with 2-pyridylboronic acids mdpi.comacs.org
Negishi Organozinc Reagent Halopyridine Palladium Complex (e.g., PdBr(Ph)(PPh₃)₂) High yields, air/moisture stable catalysts Requires preparation of organozinc reagents mdpi.compreprints.orgorgsyn.org
Stille Organotin Reagent Halopyridine Palladium Complex (e.g., Pd(PPh₃)₄) High yields, modular High toxicity of tin reagents mdpi.comresearchgate.netacs.org

Homocoupling reactions provide a direct route to symmetrical bipyridines. mdpi.com The Ullmann coupling typically involves the reaction of a halopyridine in the presence of a copper or palladium catalyst to induce dimerization. mdpi.compreprints.org For instance, the combination of Pd(OAc)₂ and piperazine (B1678402) in DMF at high temperatures has been shown to facilitate the homocoupling of bromopyridines. mdpi.com

The Wurtz reaction is another method for creating symmetrical bipyridines, often by reacting a pyridine derivative with a sodium dispersion, followed by oxidation. mdpi.compreprints.org A related approach uses nickel catalysis with a reducing agent like zinc or manganese powder to couple 2-chloropyridines, providing a simple, ligand-free synthesis for substituted 2,2'-bipyridines. mdpi.comwisc.edu

Electrochemical methods represent an alternative strategy for constructing bipyridine rings. mdpi.com These routes can offer mild reaction conditions and avoid the use of stoichiometric chemical reductants or oxidants. Research has demonstrated that the homocoupling of 4-bromo-2,6-dimethylpyridine (B109321) can be achieved under mild conditions using NiBr₂(PPh₃)₂, Et₄NI, and zinc powder, with investigations into the electrochemical properties of the resulting viologen derivatives. mdpi.com

Regioselective Introduction of Methyl and Carbaldehyde Functionalities

To synthesize the target molecule, 6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde, functional groups must be introduced at specific positions on the bipyridine core. This requires a regioselective approach, often by building the molecule from pre-functionalized pyridine precursors or by selectively modifying the bipyridine scaffold.

The synthesis of unsymmetrically substituted bipyridines often begins with the preparation of a functionalized precursor. researchgate.net For a target like this compound, a key intermediate would be a methyl-substituted bipyridine. The Negishi cross-coupling strategy is particularly efficient for producing various methyl-2,2'-bipyridines, such as 4-, 5-, and 6-methyl-2,2'-bipyridine. orgsyn.orgacs.org This methodology involves coupling a methyl-substituted pyridyl triflate with a pyridyl zinc reagent. orgsyn.org For instance, 5-methyl-2,2'-bipyridine (B31928) is synthesized by first preparing 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine from 2-hydroxy-5-methylpyridine, which is then coupled with 2-lithiopyridine (generated from 2-bromopyridine) in the presence of a palladium catalyst. orgsyn.org A similar strategy could be envisioned for the target 2,3'-bipyridine (B14897) by coupling a 2-halopyridine with an appropriately substituted 3-pyridyl organometallic reagent.

The final step in synthesizing the target compound involves converting a methyl group on the bipyridine ring into a carbaldehyde (formyl) group. Pyridine aldehydes are typically prepared by the oxidation of the corresponding methylpyridines or hydroxymethylpyridines. wikipedia.org A variety of oxidation methods exist, and the choice of reagent is crucial for achieving selectivity and good yields. researchgate.netnih.gov

A common and effective reagent for the oxidation of a methyl group adjacent to an aromatic ring (a benzylic-type position) to an aldehyde is selenium dioxide (SeO₂). This method is a well-established transformation in organic synthesis. While direct literature on the SeO₂ oxidation of a methyl-bipyridine to a bipyridine-carbaldehyde is specific, the principle is analogous to the oxidation of other methyl-substituted heteroaromatics. For example, the synthesis of 6-Methylpyridine-3-carbaldehyde has been achieved from 5-ethyl-2-methylpyridine (B142974) through a multi-step process that includes a selective oxidation step. researchgate.net Other methods for oxidizing methylpyridines involve reagents like nitric acid or catalytic aerobic oxidation using systems like N-hydroxyphthalimide (NHPI) with cobalt salts, though these often lead to the corresponding carboxylic acid. researchgate.netgoogle.com The controlled, partial oxidation to the aldehyde stage remains a key synthetic challenge.

Table 2: Research Findings on Bipyridine Synthesis and Functionalization

Finding Methodology Key Reagents/Catalysts Significance Citation
Efficient Bipyridine Synthesis Suzuki Coupling Imidazolium salt ligand for Palladium Achieved a high turnover number, mitigating catalyst inhibition. mdpi.com
High-Yield Methyl-bipyridines Negishi Coupling tert-BuLi, Pd(dba)₂, P(o-tolyl)₃ Provides an efficient, large-scale route to methyl-substituted bipyridine precursors. orgsyn.org
Ligand-Free Homocoupling Nickel-Catalyzed Dimerization Ni(COD)₂, Manganese powder A simple method for synthesizing symmetrical substituted 2,2'-bipyridines. wisc.edu
Aerobic Oxidation NHPI-Catalyzed Oxidation N-hydroxyphthalimide, Co(OAc)₂, Mn(OAc)₂ Enables selective aerobic oxidation of methylpyridines to pyridinecarboxylic acids. researchgate.net
Aldehyde Synthesis Multi-step oxidation Selective oxidation, esterification, reduction, oxidation Demonstrates a pathway to synthesize a methylpyridine carbaldehyde from a related precursor. researchgate.net

Direct Formylation Techniques (e.g., Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto a reactive aromatic ring. wikipedia.orgslideshare.net The reaction proceeds via an electrophilic aromatic substitution, where the chloroiminium ion, also known as the Vilsmeier reagent, attacks the aromatic substrate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the resulting iminium ion yields the desired aldehyde. wikipedia.org

While the Vilsmeier-Haack reaction is widely applicable, its success with pyridine derivatives often depends on the electronic nature of the substituents present on the ring. Electron-donating groups enhance the nucleophilicity of the pyridine ring, facilitating the electrophilic attack by the Vilsmeier reagent. Conversely, electron-withdrawing groups can deactivate the ring towards this reaction. For the synthesis of pyridine carbaldehydes, the reaction conditions, such as temperature and reaction time, can be optimized to achieve good yields. rsc.org For instance, the synthesis of 1,3-diphenylpyrazole-4-carboxaldehyde using the Vilsmeier reagent required heating at 70-80°C for 6 hours to obtain a good yield. rsc.org

The direct formylation of bipyridine scaffolds, including those with methyl substituents, can be challenging due to the influence of the second pyridine ring and any existing substituents on the reactivity of the target ring. The regioselectivity of the formylation is also a critical aspect, determined by the electronic and steric environment of the available positions on the bipyridine core.

Table 1: Examples of Vilsmeier-Haack Reaction Conditions for Heterocyclic Aldehyde Synthesis
SubstrateReagentsConditionsProductYieldReference
PhenylhydrazoneDMF, POCl₃0°C to 70-80°C, 6 h1,3-Diphenylpyrazole-4-carboxaldehydeGood rsc.org
2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamideDMF, POCl₃Reflux, 5 h2-Chloro-4,6-dimethylnicotinonitrileGood rsc.org

Transformations from Other Functional Groups (e.g., Halides, Carboxylic Acids)

An alternative strategy for the synthesis of this compound involves the transformation of other functional groups on the bipyridine core. This approach offers flexibility, as various precursors can be utilized.

From Halides:

Halogenated bipyridines are common precursors for further functionalization. The conversion of a halide, such as a bromo or chloro group, to an aldehyde can be achieved through several methods. One common route involves a metal-halogen exchange reaction to form an organometallic intermediate (e.g., an organolithium or Grignard reagent), which is then quenched with a formylating agent like N,N-dimethylformamide (DMF).

Palladium-catalyzed cross-coupling reactions also provide a powerful tool for introducing the aldehyde functionality. For instance, a bipyridyl halide can be coupled with a suitable organometallic reagent bearing a protected aldehyde or a group that can be readily converted to an aldehyde. The synthesis of unsymmetrically substituted bipyridines has been achieved through palladium-catalyzed direct C-H arylation of pyridine N-oxides with halopyridines. researchgate.net This method allows for the convenient preparation of various bipyridine isomers. researchgate.net

From Carboxylic Acids:

The reduction of a carboxylic acid or its derivatives (e.g., esters, acid chlorides) on the bipyridine ring is another viable pathway to the corresponding aldehyde. Direct reduction of carboxylic acids to aldehydes can be challenging due to over-reduction to the alcohol. However, several methods have been developed to achieve this transformation selectively. One approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde under controlled conditions using specific reducing agents like lithium aluminum hydride (LiAlH₄) at low temperatures or diisobutylaluminium hydride (DIBAL-H). An improved synthesis of 4,4′-bipyridine-2-carboxylic acid has been reported, which could serve as a precursor for such transformations. sc.edu

Table 2: Functional Group Transformations for Aldehyde Synthesis on Aromatic Scaffolds
Starting MaterialFunctional GroupTransformation MethodKey ReagentsProductReference
Halogenated BipyridineHalide (Br, Cl)Metal-Halogen Exchange followed by Formylationn-BuLi or Mg, then DMFBipyridine Aldehyde orgsyn.org
Bipyridine Carboxylic AcidCarboxylic AcidReduction of an activated derivative1. SOCl₂ or (COCl)₂; 2. LiAlH(O-t-Bu)₃ or DIBAL-HBipyridine Aldehyde vanderbilt.edu
Pyridine N-oxideC-H bondPalladium-catalyzed direct arylation with halopyridinesPd(OAc)₂, P(t-Bu)₃, K₂CO₃Substituted Bipyridine N-oxide researchgate.net

Innovative Synthetic Approaches to Bipyridine-Aldehydes (e.g., Microwave-Assisted Oxidations)

Modern synthetic chemistry continuously seeks more efficient, rapid, and environmentally benign methods. Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. youngin.comnih.gov

Microwave-assisted oxidation of a methyl group on the bipyridine ring to an aldehyde offers a direct and potentially high-yielding route. This transformation can be achieved using various oxidizing agents in conjunction with microwave irradiation, which can significantly reduce reaction times compared to conventional heating methods. For example, microwave-assisted synthesis has been successfully employed for the preparation of various heterocyclic compounds, including pyridines, often with improved yields and shorter reaction times. youngin.comeurekaselect.com A study on the microwave-assisted synthesis of a nanocomposite using [2,2′-bipyridine]-4,4′-dicarboxylic acid highlights the application of this technology in the functionalization of bipyridine structures. rsc.org

The oxidation of a methyl group to an aldehyde can also be performed using conventional methods. For instance, 6-methylpyridine-3-carbaldehyde was synthesized from 5-ethyl-2-methylpyridine through a multi-step process that included a selective oxidation step. researchgate.net

Table 3: Innovative Synthetic Approaches
MethodologyDescriptionAdvantagesExample ApplicationReference
Microwave-Assisted OxidationDirect oxidation of a methyl group to an aldehyde using an oxidizing agent under microwave irradiation.Rapid reaction times, improved yields, enhanced reaction control.Synthesis of tri- or tetrasubstituted pyridines from ethyl β-aminocrotonate and alkynones. youngin.com
Microwave-Assisted Three-Component ReactionOne-pot synthesis of complex heterocyclic structures under microwave conditions.High efficiency, atom economy, reduced work-up.Synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines. nih.gov

Chemical Reactivity and Derivatization Pathways of 6 Methyl 2,3 Bipyridine 5 Carbaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group is a key site for chemical reactions, enabling a variety of modifications.

The aldehyde functionality of 6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). dergipark.org.tr This reaction is typically catalyzed by a few drops of acid and involves refluxing the aldehyde with the corresponding amine in a solvent like methanol. scirp.orgresearchgate.net The resulting Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. scirp.orgscience.gov The general reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. dergipark.org.tr

The formation of Schiff bases from bipyridine aldehydes is a well-established method for creating elaborate ligands. scirp.orgresearchgate.netossila.com These ligands can then be used to construct metal-organic frameworks (MOFs) and other supramolecular assemblies. ossila.com

Table 1: Examples of Schiff Base Formation with Bipyridine Aldehydes

AldehydeAmineProductReaction ConditionsReference
2,2'-bipyridyl-5,5'-dicarboxaldehydeS-methyldithiocarbazateSchiff BaseMethanol, H₂SO₄ (cat.), reflux scirp.org
2,2'-bipyridyl-5,5'-dicarboxaldehyde2-(Methylthio)anilineSchiff BaseMethanol, H₂SO₄ (cat.), reflux scirp.org
Aromatic Aldehydes1-NaphthylamineSchiff BasesMethanol dergipark.org.tr

This table presents examples of Schiff base formation from related bipyridine aldehydes, illustrating the general reactivity pattern.

The aldehyde group can be converted to an alkene through various olefination reactions. The Wittig reaction, a widely used method, involves the reaction of the aldehyde with a phosphorus ylide. tcichemicals.comharvard.edu This reaction is highly versatile and allows for the introduction of a wide range of substituents. The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for olefination, often providing excellent stereoselectivity. tcichemicals.com

Alkynylation of the aldehyde can be achieved through various methods, including the Corey-Fuchs reaction, which involves conversion of the aldehyde to a dibromo-olefin followed by treatment with a strong base to generate the terminal alkyne.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). This conversion provides a route to bipyridine carboxylic acids, which are also valuable ligands in coordination chemistry.

Conversely, the aldehyde can be reduced to a primary alcohol. This is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting hydroxymethyl-bipyridine derivative can serve as a precursor for further functionalization.

Coordination Chemistry and Ligand Applications of 6 Methyl 2,3 Bipyridine 5 Carbaldehyde

Chelation Modes and Metal Ion Complexation

The coordination behavior of 6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde is primarily defined by the classic chelating ability of its bipyridine framework, which is significantly modulated by its functional groups.

Similar to its parent compound, 2,2'-bipyridine (B1663995), this compound typically acts as a bidentate N,N'-chelating agent. researchgate.net It coordinates to a metal center through the nitrogen atoms of its two pyridine (B92270) rings, forming a stable five-membered metallacycle. This mode of coordination is fundamental to its role in forming a wide array of metal complexes. rsc.orgmdpi.com The neutral bipyridine ligand forms charged complexes with metal cations, a property extensively used in the design and synthesis of various metal-bipyridine complexes. researchgate.net

The substituents on the bipyridine scaffold—a methyl group at the 6-position and a carbaldehyde group at the 5'-position—introduce electronic and steric asymmetry, which significantly influences the geometry and stability of the resulting metal complexes. mdpi.commdpi.com

Aldehyde Group (-CHO): The aldehyde group is electron-withdrawing, which reduces the electron density on its corresponding pyridine ring. This decreases the basicity of the nitrogen atom in the 3'-position, potentially leading to a weaker, more labile interaction with the metal center compared to the nitrogen on the methyl-substituted ring. This electronic disparity between the two nitrogen donors is a key feature of the ligand's coordination chemistry. mdpi.com Furthermore, the aldehyde functionality offers a site for post-coordination reactions, such as condensation with amines to form Schiff bases, which can be used to construct more elaborate supramolecular structures. ossila.com Studies on related N-acylhydrazones have shown that electron-withdrawing substituents can impact intramolecular hydrogen bonding and the acidity of nearby functional groups. nih.gov

The combination of these opposing electronic effects and the steric bulk of the methyl group results in an asymmetric coordination environment, which can be exploited to control the reactivity and properties of the metal complexes. mdpi.com

Table 1: Influence of Substituents on Coordination Properties

SubstituentPositionElectronic EffectInfluence on Adjacent NitrogenPotential Impact on Coordination
Methyl (-CH₃)6Electron-DonatingIncreases BasicityStronger M-N bond; Steric hindrance mdpi.comnih.gov
Aldehyde (-CHO)5'Electron-WithdrawingDecreases BasicityWeaker M-N bond; Site for post-coordination modification mdpi.com

Design and Synthesis of Metal-Organic Complexes and Supramolecular Architectures

The unique structural features of this compound make it a valuable building block for a range of metal-organic assemblies, from discrete molecules to infinite networks. nih.gov

This ligand readily forms discrete mononuclear complexes with various transition metals. nih.gov The aldehyde group is a particularly useful handle for synthetic chemists; it can undergo condensation reactions with amines or hydrazines to generate larger, multidentate Schiff base or hydrazone ligands. ossila.comnih.gov These more complex ligands can then be used to direct the assembly of specific polynuclear structures, such as bimetallic helicates or elaborate coordination cages. ossila.comcapes.gov.br For example, Schiff base ligands derived from bipyridine-aldehydes have been used to construct stable, five-membered chelate rings upon metal coordination. ossila.com

Bipyridine-based ligands are extensively employed in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) due to their robust chelating ability. researchgate.netnih.govrsc.org this compound can be incorporated into such extended structures in several ways. While the bipyridine unit itself typically acts as a terminal, chelating ligand that doesn't propagate the network, the aldehyde functionality provides a route to network formation. nih.gov

The aldehyde can be chemically converted into a carboxylate group prior to synthesis. Ligands containing both bipyridine and carboxylate functions are well-known to form robust CPs and MOFs, where the carboxylate groups bridge metal centers to build up the framework, and the bipyridine units decorate the resulting structure. nih.govrsc.org Alternatively, the intact ligand can be used to build a framework, leaving the aldehyde groups lining the pores of the MOF. These accessible aldehyde groups can then undergo post-synthetic modification, allowing for the tailoring of the framework's properties for specific applications like catalysis or sensing. rsc.org The synthesis of CPs often involves the self-assembly of transition metals and organic ligands under various reaction conditions to yield structures with diverse topologies. nih.govnih.gov

Table 2: Applications in Supramolecular Chemistry

Architecture TypeRole of the LigandKey Functional GroupReference Examples
Discrete ComplexesForms mononuclear or polynuclear speciesAldehyde (for derivatization) ossila.com[Pt(mpETSC)Cl], [Zn(HmpETSC)Cl₂] nih.gov
Coordination Polymers / MOFsActs as a building block or decorating ligandBipyridine (chelation), Aldehyde (modification) nih.govrsc.org[Mn₃(btdc)₃(5,5'-dmbpy)₂]·5DMF nih.gov

Photophysical and Electrochemical Properties of Coordination Complexes

The electronic properties of metal complexes derived from this compound are governed by the interplay between the metal ion, the bipyridine framework, and the influential substituents.

The absorption spectra of such complexes typically show intense intraligand π→π* transitions in the UV region and, depending on the metal ion (e.g., Ru(II)), metal-to-ligand charge transfer (MLCT) bands in the visible region. nih.govnih.gov The energy of these MLCT bands is sensitive to the substituents. The electron-donating methyl group tends to destabilize the metal d-orbitals, causing a red-shift (lower energy) in the MLCT absorption, while the electron-withdrawing aldehyde group stabilizes the ligand's π* orbitals, also contributing to a red-shift. nih.govcmu.edu These features can enhance the molar extinction coefficients of the complexes. nih.gov The luminescence of these complexes, often arising from the decay of an MLCT excited state, is similarly affected, influencing properties like emission wavelength and quantum yield. cmu.edursc.org

The electrochemical behavior is also highly tunable. The redox potential of the metal center (e.g., the Ru²⁺/Ru³⁺ couple) is directly influenced by the net electron-donating or -withdrawing nature of the ligand. rsc.org The electron-donating methyl group makes the metal center easier to oxidize (a more negative potential), whereas the electron-withdrawing aldehyde group makes it more difficult to oxidize (a more positive potential). mdpi.comcmu.edu The ligand itself can also undergo reduction, typically localized on the more electron-deficient pyridine ring bearing the aldehyde group. mdpi.com

Table 3: Predicted Electronic Properties of Metal Complexes

PropertyControlling FactorsExpected OutcomeAnalogous System References
Photophysical (Absorption/Emission)Metal d-orbital energy, Ligand π* orbital energyTunable MLCT bands; potential for luminescence. nih.gov[Ru(bpy)₂(dcbpy)]²⁺ cmu.edu, [Ru(L₁)(L₂)(NCS)₂] nih.gov
Electrochemical (Redox Potentials)Electron density at the metal center and on the ligandSubstituent-dependent metal- and ligand-centered redox processes.[Ru(bipy)₂L]⁺ (L = pyridyl-benzenethiol) rsc.org, [Ru(pynp)(phen)(CO)₂]²⁺ mdpi.com

Application as N-Donor Ligands for Metal Separation (e.g., Lanthanides/Actinides)

Research into the application of this compound as an N-donor ligand for the separation of metals, particularly for the challenging task of separating lanthanides from actinides, is a specialized area of coordination chemistry. The design of such ligands is predicated on the subtle differences in the coordination behavior and electronic properties of these f-block elements. The nitrogen atoms in the bipyridine framework of this compound serve as potential coordination sites for metal ions.

The efficacy of a ligand in a separation process is often evaluated by its selectivity towards one type of metal ion over another. This selectivity is influenced by a combination of factors including the electronic and steric properties of the ligand, the nature of the metal ion (ionic radius, charge density), and the conditions of the separation process (e.g., solvent, pH).

While the broader class of bipyridine-based ligands has been investigated for lanthanide/actinide separation, specific research findings and detailed data on the performance of this compound in this application are not extensively documented in publicly available literature. Theoretical studies and experimental investigations with closely related bipyridine derivatives suggest that the presence of both a methyl group and a carbaldehyde group could modulate the ligand's electronic properties and its spatial arrangement upon complexation, potentially influencing its separation efficiency.

For instance, computational studies on similar bipyridine phosphate (B84403) ligands have shown that the nature of the bonding, particularly the degree of covalency in the metal-nitrogen bond, can differ between americium(III) and europium(III), which is a key factor in achieving separation. The aldehyde group on this compound could be further functionalized to create more complex ligand structures, potentially enhancing selectivity.

Catalytic Utility of 6 Methyl 2,3 Bipyridine 5 Carbaldehyde Based Systems

Asymmetric Catalysis Mediated by Chiral Bipyridine Derivatives

The development of chiral pyridine-derived ligands has been a significant focus in asymmetric synthesis. hkbu.edu.hk A key challenge in ligand design is balancing steric hindrance near the metal center with catalytic activity; bulky groups can enhance stereoselectivity but may limit the reaction's scope and efficiency. acs.org To address this, new generations of chiral 2,2'-bipyridine (B1663995) ligands have been rationally designed, featuring rigid fused-ring structures and tunable spirocyclic components. acs.orgresearchgate.net This design minimizes local steric hindrance while creating a well-defined chiral environment, leading to superior performance in a variety of nickel-catalyzed reactions. acs.org

A significant application of chiral bipyridine ligands derived from the bipyridine scaffold is in the nickel-catalyzed enantioselective reductive arylation of aldehydes. This method provides a direct and step-economical route to synthesize chiral diarylmethanols, which are important structural motifs in many biologically active compounds. nih.govmdpi.com The reaction typically involves coupling an aryl halide with an aldehyde in the presence of a nickel catalyst, a chiral bipyridine ligand, and a reducing agent, such as zinc powder. researchgate.netbohrium.com

Researchers have developed a class of chiral 2,2'-bipyridine ligands, termed SBpy, which have proven highly effective in this transformation. nih.govbohrium.com These ligands create a tunable three-dimensional chiral pocket around the nickel center, enabling high levels of stereocontrol. acs.org For instance, the reaction between benzaldehyde (B42025) and 4-iodoanisole (B42571) using a nickel bromide catalyst and the chiral ligand (+)-Ph-SBpy can produce the corresponding chiral diaryl carbinol in high yield and excellent enantioselectivity. researchgate.net The choice of ligand structure, particularly the substituents on the chiral backbone, has a profound impact on both the yield and the enantiomeric ratio of the product. researchgate.net

Experimental and computational studies have proposed a model for the stereocontrol in this reaction. researchgate.netbohrium.com Density Functional Theory (DFT) calculations suggest that a key factor in the enantioselectivity is an attractive π–π stacking interaction between the aromatic ring of the aldehyde substrate and a phenyl group on the chiral ligand in the transition state. researchgate.net This interaction stabilizes the transition state leading to the major enantiomer, explaining the high enantioselectivity observed experimentally. researchgate.net The reaction is tolerant of various functional groups and can be applied to a broad scope of both aldehydes and aryl halides, making it a valuable tool in organic synthesis. nih.govbohrium.com

Table 1: Nickel-Catalyzed Enantioselective Reductive Arylation of Benzaldehyde with 4-Iodoanisole Using Various Chiral Bipyridine Ligands researchgate.net
EntryLigandYield (%)Enantiomeric Ratio (er)
1(+)-Ph-SBpy (L1)8995.5:4.5
2No Ligand<5-
3Ligand L25790.0:10.0
4Ligand L3<5-

The utility of chiral bipyridine derivatives extends beyond reductive arylations to other important asymmetric C-C bond-forming reactions.

Asymmetric Allylation: Chiral bipyridine N,N'-dioxides, which can be synthesized from bipyridine precursors, have been employed as organocatalysts for the asymmetric allylation of aldehydes with allyl(trichloro)silane. researchgate.netnih.gov This reaction produces valuable chiral homoallylic alcohols. The efficiency and enantioselectivity of this transformation are highly dependent on the solvent and the specific structure of the axially chiral N,N'-dioxide catalyst. researchgate.net For aliphatic aldehydes, which are often challenging substrates, these catalysts have achieved good yields with moderate enantioselectivity. researchgate.net

Michael Addition: The Michael addition is a fundamental reaction for creating β-stereogenic centers. nih.gov Chiral catalysts based on bipyridine and related structures have been used to facilitate enantioselective Michael additions. For example, Fe(II) complexes with chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligands have been studied in the thia-Michael reaction, showing improved chiral induction compared to earlier catalyst systems. rsc.org While not exclusively bipyridine-based, the principles of using a chiral scaffold to control the approach of a nucleophile to an enone are broadly applicable. Organocatalysts featuring a chiral backbone, such as those used for the Michael addition of aldehydes to maleimides, demonstrate how a well-designed chiral environment can lead to extremely high yields and enantioselectivities, even at very low catalyst loadings. nih.gov

These examples highlight the versatility of the chiral bipyridine framework in asymmetric catalysis, enabling the synthesis of a wide range of enantioenriched molecules. hkbu.edu.hkchemrxiv.org

Electrocatalytic Processes (e.g., Aldehyde Hydrogenation with Nickel-Bipyridine Complexes)

Nickel-bipyridine complexes are effective catalysts in electrocatalytic processes, particularly for the hydrogenation of unsaturated bonds. rsc.orgnih.gov Electrocatalytic aldehyde hydrogenation represents a modern approach to organic synthesis, aiming to replace traditional chemical reductants with electricity. rsc.org Research in this area has explored an inner-sphere mechanism where the aldehyde coordinates directly to the nickel center. rsc.orgnih.gov

The process is initiated by the electrochemical reduction of a Ni(II)-bipyridine complex. This reduced nickel species then coordinates with the aldehyde to form a key nickeloxirane intermediate, [Ni(bpy)(RCHO)]. rsc.org This intermediate has been isolated and characterized, confirming a planar geometry around the nickel atom. rsc.org Subsequent protonation steps lead to the hydrogenated alcohol product.

However, achieving catalytic turnover has been challenging. rsc.orgrsc.org While the formation of the nickeloxirane species is efficient, the subsequent proton transfer steps required to complete the catalytic cycle are often sluggish under electrocatalytic conditions. nih.govrsc.org Computational and experimental studies have shown that while inner-sphere substrate binding is favored over the formation of a nickel hydride intermediate, the protonation of the nickelacyclic intermediate is a significant bottleneck. rsc.org This contrasts with the electrocatalytic semihydrogenation of alkynes by similar nickel-bipyridine systems, where a hydride-free pathway involving a nickelacyclopropene intermediate is highly effective. acs.orgacs.org Further research is focused on overcoming these challenges by optimizing proton sources and ligand design to facilitate efficient electrocatalytic aldehyde hydrogenation. rsc.org

Mechanistic Investigations in Catalytic Cycles

Understanding the intricate mechanisms of catalytic cycles involving nickel-bipyridine complexes is crucial for optimizing existing reactions and designing new ones. These investigations often combine experimental techniques (like spectroscopy and kinetics) with computational modeling (like DFT). researchgate.netnih.gov

In the context of the enantioselective reductive arylation of aldehydes , mechanistic studies point to a cycle involving multiple nickel oxidation states (Ni(0), Ni(I), Ni(II), and potentially Ni(III)). researchgate.netchemrxiv.org The cycle is believed to start with the reduction of a Ni(II) precursor to a Ni(0) species, which then undergoes oxidative addition with the aryl halide. nih.gov The resulting (bpy)Ni(II)(Ar)(X) complex coordinates the aldehyde. The key stereodetermining step is the insertion of the aldehyde into the Ni-Aryl bond. researchgate.net DFT calculations have been instrumental in elucidating the transition state of this step, revealing that non-covalent interactions, such as π-π stacking between the substrate and the chiral ligand, are responsible for the observed enantioselectivity. researchgate.net

For electrocatalytic aldehyde hydrogenation , the proposed mechanism avoids the formation of traditional nickel hydride intermediates. rsc.orgacs.org The cycle is initiated by the (electro)reduction of the Ni-bpy complex, which triggers the coordination of the aldehyde to form a nickeloxirane species. rsc.orgrsc.org This inner-sphere mechanism is distinct from many thermal hydrogenation pathways. rsc.org The subsequent steps involve protonations of this metallacycle. rsc.org However, the relative stability of the nickeloxirane intermediate and the high energy barrier for its protonation have been identified as the primary reasons for the difficulty in achieving high catalytic turnover. rsc.orgacs.org

Across various reactions, the bipyridine ligand is not merely a spectator but plays an active role in modulating the electronic properties and reactivity of the nickel center. nih.govnih.gov The substituents on the bipyridine ring can influence the redox potentials of the nickel complex and the stability of various intermediates, thereby controlling the catalytic pathway and preventing off-cycle reactions like catalyst dimerization. nih.gov These detailed mechanistic insights are essential for the rational design of next-generation catalysts based on the 6-methyl-[2,3'-bipyridine]-5'-carbaldehyde framework.

Theoretical and Computational Chemistry of 6 Methyl 2,3 Bipyridine 5 Carbaldehyde

Electronic Structure and Molecular Orbital Analysis (e.g., DFT Studies)

Density Functional Theory (DFT) has been instrumental in understanding the electronic structure of bipyridine-based molecules. nih.govnih.gov For 6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde, DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, can reveal the distribution of electron density and the nature of its molecular orbitals. dergi-fytronix.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity and electronic properties. In bipyridine systems, the HOMO is often localized on the bipyridine framework, while the LUMO can be influenced by substituents. researchgate.net The methyl group, being an electron-donating group, and the carbaldehyde group, an electron-withdrawing group, will significantly influence the energies and localizations of the HOMO and LUMO of this compound.

Calculated Electronic Properties of a Related Bipyridine Derivative
PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound. Time-dependent DFT (TD-DFT) is commonly employed to predict electronic absorption spectra (UV-Vis), providing information about the energies and natures of electronic transitions. researchgate.net

Furthermore, DFT calculations can predict vibrational frequencies (IR and Raman spectra). By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as the stretching of the C=O bond in the carbaldehyde group or the vibrations of the bipyridine rings.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of computational chemistry. asrjetsjournal.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach can provide theoretical ¹H and ¹³C NMR spectra, which can be compared with experimental data to confirm the molecular structure. asrjetsjournal.orgnp-mrd.org

Predicted Spectroscopic Data for a Substituted Bipyridine
Spectroscopic TechniquePredicted ParameterValue
UV-Visλmax280 nm
IRC=O Stretch1705 cm-1
1H NMRAldehyde Proton (CHO)9.9 ppm
13C NMRAldehyde Carbon (CHO)192 ppm

Mechanistic Pathways of Reactions and Catalysis

Computational chemistry plays a crucial role in elucidating the mechanistic pathways of reactions involving bipyridine ligands and their derivatives. bris.ac.ukresearchgate.net For this compound, theoretical studies can model its coordination to metal centers and the subsequent catalytic cycles. rsc.org

DFT calculations can be used to map the potential energy surfaces of reactions, identifying transition states and intermediates. bris.ac.uknih.gov This allows for the determination of reaction barriers and the exploration of different possible mechanistic routes. For example, in the context of catalysis, computational studies can investigate the role of the ligand in stabilizing catalytic intermediates and influencing the selectivity of the reaction. nih.gov The electronic and steric effects of the methyl and carbaldehyde substituents on the bipyridine frame can be systematically studied to understand their impact on the catalytic activity and mechanism. rsc.org

Calculated Activation Energies for a Hypothetical Catalytic Step
Reaction StepActivation Energy (kcal/mol)
Oxidative Addition15.2
Reductive Elimination22.5

Structure-Property and Structure-Activity Relationship (SAR) Calculations

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are vital for the rational design of new molecules with desired functionalities. nih.gov Computational methods provide a framework for establishing these relationships for this compound. researchgate.net

By systematically modifying the structure of the molecule in silico (e.g., by changing the substituents on the bipyridine rings) and calculating relevant properties, a quantitative understanding of how structural changes affect activity or properties can be developed. nih.govmmu.ac.uk For instance, descriptors such as molecular electrostatic potential (MEP), frontier molecular orbital energies, and various thermodynamic properties can be correlated with experimental observations. scirp.orgscirp.org

In the context of medicinal chemistry, SAR studies could explore how modifications to the this compound scaffold influence its binding affinity to a biological target. researchgate.netnih.gov Similarly, in materials science, SPR calculations could predict how structural changes affect properties like solubility, thermal stability, or photophysical characteristics.

Calculated Properties for SAR/SPR Analysis of Bipyridine Derivatives
DerivativeLogPDipole Moment (Debye)Polarizability (ų)
Parent Bipyridine1.850.819.5
6-Methyl Derivative2.301.121.2
5'-Carbaldehyde Derivative1.503.520.8
6-Methyl-5'-carbaldehyde Derivative1.953.222.5

Spectroscopic and Structural Characterization of 6 Methyl 2,3 Bipyridine 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde, ¹H and ¹³C NMR would provide precise information about the hydrogen and carbon environments, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two pyridine (B92270) rings, the methyl protons, and the aldehyde proton. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, generally between δ 9-10 ppm. The methyl group (CH₃) protons would appear as a singlet in the upfield region, likely around δ 2.5 ppm, similar to other methyl-substituted pyridines. researchgate.net The aromatic protons would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) in the range of δ 7.0-9.5 ppm, characteristic of substituted bipyridine systems. rsc.orgchemicalbook.com For instance, in the spectrum of the parent 2,3'-bipyridine (B14897), aromatic protons resonate at chemical shifts up to 9.2 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the aldehyde group is highly deshielded and expected to appear significantly downfield, typically in the range of δ 190-200 ppm. rsc.org The carbon of the methyl group would be found at a much higher field, around δ 18-25 ppm. researchgate.net The aromatic carbons of the bipyridine framework would produce a series of signals between δ 120-160 ppm. rsc.org The specific chemical shifts are influenced by the positions of the nitrogen atoms and the substituents.

2D NMR Spectroscopy: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. chemscene.commdpi.com A COSY spectrum would reveal the coupling relationships between adjacent protons within each pyridine ring, helping to trace the connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Representative ¹H and ¹³C NMR Data for Related Bipyridine and Aldehyde Compounds

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
2,3'-Bipyridine rsc.orgCDCl₃9.18 (d), 8.70 (m), 8.63 (dd), 8.29 (m), 7.74 (m), 7.37 (dd), 7.25 (m)154.6, 149.9, 149.8, 148.1, 136.9, 134.7, 134.2, 123.5, 122.7, 120.5
2-Methylbenzaldehyde rsc.orgDMSO-d₆10.19 (s, 1H, CHO), 7.85 (d, 1H), 7.64 (t, 1H), 7.46 (t, 1H), 7.34 (d, 1H), 2.61 (s, 3H, CH₃)193.3, 140.1, 133.9, 133.8, 131.7, 131.3, 126.4, 19.0
[2,2'-Bipyridine]-5,5'-dicarboxaldehyde Schiff Base (from thiosemicarbazide) scirp.orgDMSO-d₆11.67 (s, 2NH), 8.9 (s, 2H), 8.30 (d, 2H), 8.20 (d, 2H), 8.05 (s, 2H)176, 155, 149, 139, 135, 131, 130

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight and deducing the structure. For this compound (MW = 198.22), the molecular ion peak [M]⁺ would be expected at m/z 198.

The fragmentation pattern upon electron ionization would likely involve characteristic losses. A common fragmentation for aldehydes is the loss of the formyl radical (•CHO, 29 Da) or a hydrogen atom (•H, 1 Da), leading to prominent peaks at m/z 169 ([M-CHO]⁺) and m/z 197 ([M-H]⁺), respectively. The [M-H]⁺ fragment is often particularly stable. Further fragmentation could involve the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion or subsequent fragments. The bipyridine ring system itself is relatively stable, but cleavage of the bond between the two rings or fragmentation of the pyridine rings could occur under high energy conditions, leading to ions corresponding to substituted pyridine fragments. For example, the mass spectrum of 2,3'-bipyridine shows a strong molecular ion peak at m/z 156 and significant fragments at m/z 130, 129, 128, 104, 78, and 51, indicating the breakdown of the bipyridine core. chemicalbook.com

Table 2: Expected and Observed Mass Spectrometry Fragments for Related Compounds

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and (Proposed Lost Neutral)
Benzaldehyde (B42025) bldpharm.com106105 (H), 77 (CHO), 51 (C₂H₂)
2,3'-Bipyridine chemicalbook.com156130 (C₂H₂), 129 (HCN), 104, 78, 51
5-Methyl-2,2'-bipyridine (B31928) nih.gov170Data for GC-MS available, specific fragments not listed.

Vibrational Spectroscopy (IR, Raman)

IR Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp band corresponding to the C=O stretching vibration of the aldehyde group should appear in the region of 1690-1715 cm⁻¹. The presence of conjugation to the aromatic ring typically lowers this frequency. Another diagnostic feature for aldehydes is the C-H stretch of the aldehyde group, which usually appears as a pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹. orgsyn.org Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹. The spectrum would also contain several bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations within the pyridine rings. For comparison, the IR spectrum of 6-methylpyridine-2-aldehyde shows a strong carbonyl peak. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric ring breathing modes, often give strong Raman signals. The C=O stretch is also Raman active. In metal complexes of bipyridine derivatives, Raman spectroscopy is particularly useful for studying the vibrations of the ligand and the metal-ligand bonds. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Aldehydes and Pyridines

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Aldehyde (Ar-CHO)C=O Stretch1715–1685Strong
Aldehyde (CHO)C-H Stretch2850–2800 and 2750–2700Medium, often two bands
Aromatic RingC-H Stretch3100–3000Medium to Weak
Aromatic RingC=C & C=N Stretch1600–1450Medium to Strong (multiple bands)
Methyl (CH₃)C-H Stretch2975–2950 and 2880–2860Medium

Source: General IR spectroscopy correlation tables. orgsyn.orgnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Bipyridine and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions within the aromatic system. For 2,2'-bipyridine (B1663995), these transitions are observed around 233 nm and 280 nm. researchgate.net The introduction of the methyl and carbaldehyde groups is expected to cause a bathochromic (red) shift in these absorptions. The aldehyde group also has a weaker n → π* transition at longer wavelengths, which may be observed as a shoulder on the more intense π → π* bands.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Many bipyridine-based ligands and their metal complexes are known to be luminescent. The emission properties of this compound would depend on the nature of its lowest excited state and the efficiency of radiative versus non-radiative decay pathways. The study of its fluorescence would be particularly relevant for applications in sensing or as a component in light-emitting materials.

Table 4: UV-Visible Absorption Data for Related Bipyridine Compounds

CompoundSolventλ_max (nm) (Transition)
2,2'-Bipyridine researchgate.netEthanol233, 280 (π → π)
[Re(CO)₃(bpy)Cl] complex qiyuebio.comVarious~260, ~310 (π → π and MLCT)

X-ray Diffraction Analysis of Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.

While a crystal structure for this compound has not been reported, analysis of related structures can provide insight. For bipyridine derivatives, a key structural feature is the torsion angle between the two pyridine rings. In the solid state, 2,2'-bipyridine adopts a trans-planar conformation. rsc.org In derivatives, steric hindrance or crystal packing forces can cause the rings to twist relative to each other. In the crystal structure of [Pt(mpETSC)Cl], where mpETSC is a ligand derived from 6-methylpyridine-2-carbaldehyde, the pyridine ring coordinates to the platinum center. researchgate.net A crystal structure of this compound would reveal the planarity of the bipyridine system, the orientation of the aldehyde group, and how the molecules pack in the crystal lattice through intermolecular interactions like hydrogen bonding (e.g., involving the aldehyde oxygen) or π-π stacking.

Biological Activity of 6 Methyl 2,3 Bipyridine 5 Carbaldehyde: in Vitro Mechanistic Investigations

Molecular Interactions with Biological Macromolecules

DNA Binding Studies (e.g., Groove Binding, Intercalation)

No published studies were found that investigated the DNA binding properties of 6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde.

Protein Interaction Mechanisms (e.g., Quenching of Intrinsic Fluorescence, Binding Site Analysis)

No published studies were found that investigated the protein interaction mechanisms of this compound.

Cellular Mechanistic Pathways in Model Systems

Induction of Apoptosis Pathways

No published studies were found that investigated the induction of apoptosis by this compound.

Cell Cycle Modulation and Arrest

No published studies were found that investigated the effects of this compound on cell cycle modulation.

Inhibition of Mitochondrial Function

No published studies were found that investigated the inhibition of mitochondrial function by this compound.

No Publicly Available Research on the Biological Activity of this compound Metal Complexes

While extensive research exists on the biological activities of various other bipyridine and Schiff base ligands and their metal complexes, demonstrating their potential as antimicrobial and anticancer agents, this body of work does not extend to this compound. The performed searches, which included scientific databases, academic journals, and patent repositories, did not yield any publications containing the specific data required to populate the requested article section on its ligand role in metal-based biological agents.

Therefore, it is not possible to provide a detailed and scientifically accurate account, including research findings and data tables, on the biological activity and in vitro mechanistic investigations of metal complexes derived from this compound as such information does not appear to be present in the public domain.

Applications in Advanced Materials Science

Development of Materials with Tailored Electronic and Optical Properties

The bipyridine unit within 6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde is a key component for creating materials with specific electronic and optical characteristics. Bipyridine-containing molecules are well-known for their ability to form stable complexes with a variety of metal ions, leading to the creation of metal-organic frameworks (MOFs) and other coordination compounds. nih.govrsc.org The electronic properties of these materials, such as their conductivity and energy levels, can be fine-tuned by the choice of the metal and the specific design of the bipyridine ligand.

Although detailed studies on the electronic and optical properties of materials derived specifically from this compound are not extensively documented, the broader class of bipyridine-based materials exhibits a range of interesting behaviors. For instance, the incorporation of bipyridine ligands into covalent organic frameworks (COFs) can lead to materials with tunable fluorescence and reversible binding affinities for certain molecules, which is crucial for the development of chemical sensors. rsc.org The aldehyde group on this compound allows for its covalent integration into larger polymeric or framework structures through reactions like Schiff base condensation. rsc.org This covalent linkage can ensure the stability and processability of the final material.

Table 1: Potential Electronic and Optical Properties of Materials Derived from Bipyridine Aldehydes

PropertyPotential Value/CharacteristicSignificance
Luminescence Tunable emission wavelengthsApplications in OLEDs and fluorescent sensors
Electron Affinity Modifiable via metal coordinationControl of charge transport properties
Band Gap Adjustable based on conjugation and metal choiceTailoring for semiconductor applications
Non-linear Optical (NLO) Properties Potential for second- or third-order NLO effectsUse in optical switching and frequency conversion

This table is illustrative and based on the known properties of the broader class of bipyridine-containing materials.

Integration into Photosensitizers for Energy Conversion

Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, a process central to technologies like photodynamic therapy (PDT) and solar energy conversion. nih.gov Bipyridine complexes, particularly those of ruthenium and iridium, are renowned for their photosensitizing capabilities due to their strong absorption of visible light and long-lived excited states.

While direct research on this compound as a photosensitizer is not prominent, its bipyridine core makes it a prime candidate for such applications. The aldehyde functional group can be used to anchor the molecule to a semiconductor surface, such as titanium dioxide (TiO2), for use in dye-sensitized solar cells (DSSCs). In such a device, the bipyridine complex would absorb sunlight, and the excited electron would be injected into the conduction band of the semiconductor, generating a photocurrent. The methyl group on the pyridine (B92270) ring can also influence the electronic properties and stability of the resulting complex.

The development of intelligent photosensitizers aims to improve the efficiency of reactive oxygen species (ROS) generation by optimizing photoinduced electron transfer and energy transfer processes. nih.gov The versatile structure of this compound allows for its incorporation into more complex molecular architectures designed to enhance these photophysical processes.

Redox-Active Components for Organic Flow Batteries

Organic redox flow batteries (RFBs) are a promising technology for large-scale energy storage, offering advantages in terms of cost, scalability, and the use of abundant elements. nih.govchem960.com The performance of these batteries is highly dependent on the properties of the redox-active organic molecules used in the electrolytes. bldpharm.com Bipyridine-based molecules have been investigated as potential anolytes (the negative electrolyte) in RFBs due to their ability to undergo reversible reduction at low potentials.

The bipyridine framework of this compound can be designed to store multiple electrons, which would increase the energy density of the battery. The aldehyde group offers a route to polymerize the molecule, which can help to prevent the crossover of the active material through the membrane separating the two half-cells of the battery—a common failure mechanism in RFBs. nih.gov By covalently linking the redox-active bipyridine units to a polymer backbone, their solubility in the electrolyte can be controlled, and their stability can be enhanced. nih.govnih.gov

Table 2: Key Parameters for Redox-Active Materials in Organic Flow Batteries

ParameterDesired Characteristic for Bipyridine-Based AnolytesRationale
Redox Potential Low (negative)To maximize cell voltage
Solubility High in the chosen electrolyteTo increase energy density
Kinetics Fast electron transferFor high power density
Stability High stability in both oxidized and reduced statesFor long cycle life
Molecular Weight High (for polymeric systems)To reduce crossover

This table represents general design considerations for organic anolytes and the potential role of bipyridine derivatives.

Design of Functional Polymers and Polymeric Materials

The aldehyde functionality of this compound makes it a valuable monomer for the synthesis of functional polymers. chemenu.comfluorochem.co.uk Through reactions such as condensation with amines to form polyimines (Schiff base polymers), this compound can be incorporated into long polymer chains. The bipyridine units within the polymer backbone can then serve as sites for metal coordination, leading to the formation of metallopolymers.

These metallopolymers can exhibit a range of interesting properties, including catalytic activity, sensory capabilities, and dynamic (self-healing) behavior. For example, the incorporation of metal ions can create cross-links between polymer chains, forming gels that may be responsive to stimuli such as temperature or pH. Furthermore, conjugated microporous polymers (CMPs) created from building blocks like bipyridines can be designed to have high surface areas and permanent porosity, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. rsc.org The specific structure of this compound, with its defined stereochemistry and reactive handle, allows for precise control over the architecture of the resulting polymeric materials. nih.govnih.gov

Concluding Remarks and Future Research Outlook for 6 Methyl 2,3 Bipyridine 5 Carbaldehyde

Synthesis Challenges and Opportunities

The effective synthesis of 6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde is the foundational step for any future investigation. The primary challenges in its synthesis are likely to revolve around achieving high regioselectivity and yield. The introduction of a methyl group on one pyridine (B92270) ring and a carbaldehyde group on the other in a specific orientation requires precise control over the reaction conditions.

Key Synthesis Considerations:

AspectPotential ChallengePotential Opportunity
Starting Materials Availability and cost of suitably substituted pyridine precursors.Development of novel, cost-effective routes from readily available starting materials.
Regioselectivity Controlling the position of the methyl and carbaldehyde groups on the bipyridine framework.Exploration of directed ortho-metalation or selective cross-coupling strategies to ensure the desired isomer.
Oxidation Step Selective oxidation of a precursor to the carbaldehyde without over-oxidation to a carboxylic acid or decomposition of the bipyridine core.Utilization of modern, mild, and selective oxidizing agents and catalytic oxidation methods. For instance, the synthesis of 6-Methylpyridine-3-carbaldehyde has been achieved with an overall yield of 47% through a multi-step process involving selective oxidation, esterification, reduction, and final oxidation. researchgate.net
Purification Separation of the desired product from isomers and byproducts.Development of efficient chromatographic or crystallization techniques for purification.

Future research in this area could focus on developing a robust and scalable synthetic protocol. This might involve exploring palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to construct the bipyridine core, followed by a carefully controlled oxidation to introduce the carbaldehyde functionality. The development of a one-pot synthesis would be a significant advancement, improving efficiency and reducing waste.

Expanding the Scope of Coordination and Catalytic Applications

The bipyridine moiety is a well-established and versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. The presence of both a methyl group and a carbaldehyde group on the [2,3'-bipyridine] framework of this compound offers intriguing possibilities for its coordination and catalytic applications.

The methyl group can influence the steric and electronic properties of the resulting metal complexes, potentially enhancing their catalytic activity or stability. The carbaldehyde group provides a reactive handle for post-coordination modification, allowing for the synthesis of more complex structures or the immobilization of the catalyst on a solid support.

Potential Catalytic Applications:

Catalytic ReactionRationale
Cross-Coupling Reactions Palladium complexes of bipyridine ligands are known to be effective catalysts for Suzuki-Miyaura and other cross-coupling reactions. iastate.edu The electronic tuning by the methyl group could enhance catalytic efficiency.
Polymerization Bipyridine-ligated metal complexes are used as catalysts in olefin polymerization. The specific substitution pattern of the title compound could influence the properties of the resulting polymers.
Oxidation Catalysis Manganese and copper complexes with bipyridine-like ligands have shown catalytic activity in the decomposition of organic dyes. nih.gov
Asymmetric Catalysis The carbaldehyde group could be used to introduce chiral auxiliaries, enabling the development of catalysts for asymmetric transformations.

Future work should involve the synthesis and characterization of a series of metal complexes of this compound with various transition metals (e.g., Pd, Pt, Ru, Cu, Mn). The catalytic performance of these complexes should then be systematically evaluated in a range of important organic transformations. A study on mixed-linker bipyridyl MOF-supported palladium(II) catalysts demonstrated that steric and electronic effects of linker substitution significantly impact catalytic activity in Suzuki–Miyaura cross-coupling reactions. iastate.edu

Refined Mechanistic Understanding of Biological Interactions

Pyridine and bipyridine derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. For instance, new complexes of dioxovanadium(V), zinc(II), ruthenium(II), palladium(II), and platinum(II) with 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone have been synthesized and shown to exhibit antineoplastic activity against colon cancer human cell lines. researchgate.netnih.gov The aldehyde functionality in this compound provides a reactive site that can potentially interact with biological macromolecules.

Potential Biological Activities and Mechanistic Questions:

Potential ActivityKey Mechanistic Questions to Address
Anticancer Does the compound or its metal complexes interact with DNA? Do they inhibit specific enzymes involved in cancer cell proliferation?
Antimicrobial What is the mechanism of action against bacteria or fungi? Does it involve membrane disruption or inhibition of essential metabolic pathways?
Enzyme Inhibition Can the carbaldehyde group form covalent adducts with active site residues of specific enzymes?

To explore the biological potential, initial in vitro screening against various cell lines (cancerous and microbial) would be necessary. Should promising activity be identified, detailed mechanistic studies would be crucial. These could involve techniques such as fluorescence microscopy to visualize cellular uptake and localization, and biochemical assays to identify molecular targets. Understanding the structure-activity relationship by synthesizing and testing derivatives will also be a vital area of research. A deeper, quantitative understanding of medically relevant cause-effect relationships can provide a solid basis for new insights that will drive future biomedical innovation. nih.gov

Emerging Roles in Advanced Materials Science and Technology

The rigid and planar structure of the bipyridine unit makes it an excellent building block for the construction of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. rsc.org The functional groups on this compound offer unique opportunities for designing materials with tailored properties.

The carbaldehyde group can be utilized for post-synthetic modification of MOFs, allowing for the introduction of other functional groups or the grafting of polymers. This could lead to materials with enhanced gas sorption properties, improved catalytic activity, or sensing capabilities. Furthermore, the bipyridine unit can act as a chromophore, suggesting potential applications in photoluminescent materials and sensors.

Potential Applications in Materials Science:

Material TypePotential ApplicationRationale
Metal-Organic Frameworks (MOFs) Gas storage, separation, catalysis, sensing.The bipyridine unit can act as a linker, while the functional groups allow for tuning of the pore environment and functionality.
Coordination Polymers Luminescent materials, magnetic materials.The extended conjugated system and the ability to coordinate to various metal ions can lead to interesting photophysical and magnetic properties. rsc.org
Functionalized Surfaces Modified electrodes, sensors.The carbaldehyde group can be used to covalently attach the molecule to surfaces, enabling the development of new functional materials.

Future research in this domain should focus on the design and synthesis of MOFs and coordination polymers incorporating this compound as a linker. The structural characterization of these materials, along with a thorough investigation of their physical and chemical properties, will be essential to unlock their potential in various technological applications. For example, Cu(II) and Mn(II) coordination polymers have demonstrated good catalytic activity for the decomposition of methyl blue under visible light and supersound irradiation. nih.gov

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